molecular formula C12H11N5O3 B2705858 N-(furan-2-ylmethyl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide CAS No. 1330106-20-1

N-(furan-2-ylmethyl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide

Cat. No. B2705858
CAS RN: 1330106-20-1
M. Wt: 273.252
InChI Key: HCLMXNJCWMUVTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(furan-2-ylmethyl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Potential Antiasthma Agents

Research into the use of triazolopyrimidines, which share structural similarities with N-(furan-2-ylmethyl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide, has indicated their activity as mediator release inhibitors, which could be explored for antiasthma applications. These compounds are synthesized through a series of chemical reactions involving arylamidines and subsequently treated to achieve the desired triazolopyrimidines, showing promising results for further pharmacological and toxicological studies (Medwid et al., 1990).

VEGFR-2 Inhibitors for Anticancer Research

Furan and triazolopyrimidine derivatives have been designed and synthesized as potential VEGFR-2 inhibitors, showing good to moderate nanomolar inhibition. These compounds, including those structurally related to N-(furan-2-ylmethyl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide, exhibit significant anticancer activity, particularly in inhibiting angiogenesis, a critical process in tumor growth and metastasis. The derivatives demonstrated promising antiproliferative activity against human umbilical vein endothelial cells (HUVECs), indicating their potential as antiangiogenic compounds (Abd El-Mageed et al., 2021).

Antiparkinsonian Evaluation

Studies on thiazolotriazolopyrimidine derivatives, akin to the compound , have shown anti-Parkinsonian and neuroprotective potential. These compounds, evaluated in haloperidol-induced catalepsy and oxidative stress models in mice, suggest that modifications to the triazolopyrimidine core can yield compounds with promising therapeutic effects for the treatment of Parkinson’s disease. This research underscores the potential utility of such compounds in developing treatments for neurodegenerative disorders (Azam et al., 2010).

Anticancer Activity

The synthesis of 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives and their testing for anticancer activity highlight the compound's relevance in cancer research. These derivatives exhibit potent and selective cytotoxic effects against leukemia cell lines, showcasing the potential of N-(furan-2-ylmethyl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide related structures in developing new anticancer agents (Horishny et al., 2021).

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O3/c18-10(14-7-9-3-1-6-20-9)8-17-12(19)16-5-2-4-13-11(16)15-17/h1-6H,7-8H2,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCLMXNJCWMUVTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NN(C2=O)CC(=O)NCC3=CC=CO3)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-ylmethyl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.